5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine
CAS No.:
Cat. No.: VC16804946
Molecular Formula: C18H14FNO
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14FNO |
|---|---|
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 5-fluoro-2-[2-(4-methoxyphenyl)phenyl]pyridine |
| Standard InChI | InChI=1S/C18H14FNO/c1-21-15-9-6-13(7-10-15)16-4-2-3-5-17(16)18-11-8-14(19)12-20-18/h2-12H,1H3 |
| Standard InChI Key | LPNUOLKVCIOMOC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=C(C=C3)F |
Introduction
The compound 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine is a complex organic molecule that belongs to the class of biphenyl derivatives. It features a pyridine ring attached to a biphenyl system, with a methoxy group on the biphenyl moiety and a fluorine atom on the pyridine ring. Despite its potential applications in various fields such as pharmaceuticals and materials science, detailed information on this specific compound is limited in the available literature.
Synthesis and Preparation
The synthesis of 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine typically involves multi-step reactions starting from simpler aromatic compounds. A common approach might include:
-
Biphenyl Formation: The biphenyl core can be synthesized through Suzuki-Miyaura cross-coupling reactions between aryl halides.
-
Pyridine Attachment: The pyridine ring can be attached via a nucleophilic substitution or a metal-catalyzed coupling reaction.
-
Functional Group Introduction: The methoxy and fluorine groups can be introduced through appropriate electrophilic substitution reactions.
Potential Applications
-
Pharmaceuticals: Biphenyl derivatives are known for their biological activity, including anti-inflammatory and anticancer properties. The presence of a pyridine ring and specific functional groups could enhance these activities.
-
Materials Science: Such compounds can be used in the development of organic light-emitting diodes (OLEDs) or other electronic materials due to their potential for luminescence and conductivity.
Research Findings
While specific research findings on 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine are scarce, related compounds have shown promising results in various fields:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume